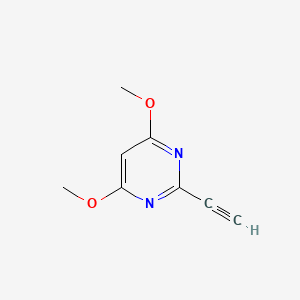

2-Ethynyl-4,6-dimethoxypyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

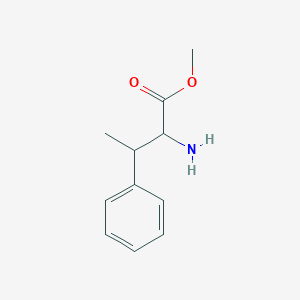

2-Ethynyl-4,6-dimethoxypyrimidine is a chemical compound with the molecular formula C8H8N2O2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of 2-amino-4,6-dimethoxypyrimidine (ADM), a related compound, has been reported in the literature . ADM was prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents . The best conversion (87.7%) of ADH and selectivity (40.5%) toward ADM were achieved under optimized conditions .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H8N2O2/c1-4-6-9-7(11-2)5-8(10-6)12-3/h1,5H,2-3H3 . This indicates that the molecule contains 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The molecular weight of this compound is 164.16 . It is a powder at room temperature .Applications De Recherche Scientifique

Microwave-assisted Multicomponent Synthesis

2-Ethynyl-4,6-dimethoxypyrimidine derivatives have been utilized in microwave-assisted multicomponent synthesis processes. For instance, antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones were synthesized using microwave irradiation. This method offers advantages such as shorter reaction times, higher yields, and eco-friendly synthesis, with some compounds showing promising antiproliferative activity against human tumor cell lines (Patel et al., 2022).

Antiviral Properties

Derivatives of this compound have been explored for their antiviral properties. For example, 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines have demonstrated notable antiviral capabilities, particularly against the measles virus. These compounds act by inhibiting the cellular dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, showcasing their potential in antiviral therapy (Munier-Lehmann et al., 2015).

Nonlinear Optical (NLO) Applications

The structural and optical properties of thiopyrimidine derivatives, which include this compound analogs, have been extensively studied. These compounds exhibit significant nonlinear optical (NLO) properties, making them suitable for applications in optoelectronics and high-technology applications. The comparison between DFT/TDDFT studies and experimental data reveals their potential in NLO fields (Hussain et al., 2020).

Anti-HIV Activity

4‘-C-Ethynyl-β-d-arabino- and 4‘-C-ethynyl-2‘-deoxy-β-d-ribo-pentofuranosylpyrimidine and -purine nucleosides, derivatives of this compound, have been synthesized and evaluated for their in vitro anti-HIV activity. These compounds have shown potent activity against HIV-1 in vitro, highlighting their importance in developing new antiretroviral therapies (Ohrui et al., 2000).

Crystallography and Molecular Interactions

Studies on hydrogen bonding in compounds related to this compound, such as 2-amino-4,6-dimethoxypyrimidine, have contributed significantly to understanding crystal structures and molecular interactions. These studies provide insights into the forces that stabilize molecular structures and are crucial for designing compounds with desired physical and chemical properties (Low et al., 2002).

Safety and Hazards

The safety data sheet for 2-Ethynyl-4,6-dimethoxypyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-ethynyl-4,6-dimethoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-4-6-9-7(11-2)5-8(10-6)12-3/h1,5H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYJMPNVSRFLNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C#C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

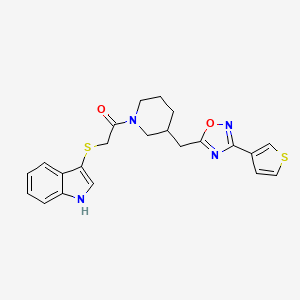

![3,6-dichloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2610009.png)

![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-propan-2-ylmorpholine](/img/structure/B2610010.png)

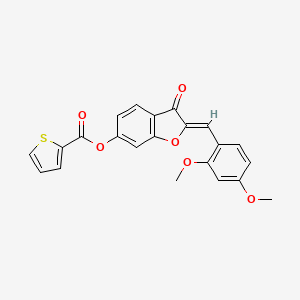

![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2610015.png)

![2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2610022.png)

![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-chloro-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2610024.png)

![3-{N-[(4-methoxyphenyl)ethyl]carbamoyl}propanoic acid](/img/structure/B2610026.png)

![Cyclohexyl(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2610028.png)

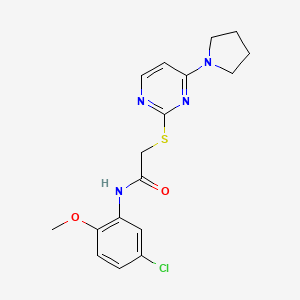

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2610029.png)